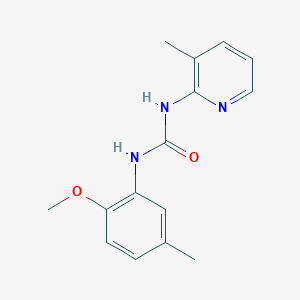
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as MMPU, is a chemical compound that has been widely studied for its potential applications in scientific research. MMPU is a selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in the sensation of cold temperatures.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of pain management. N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have analgesic effects in animal models of neuropathic pain. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been studied for its potential use in treating cold-induced pain, as TRPM8 channels play a crucial role in the sensation of cold temperatures.
作用機序
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a selective antagonist of the TRPM8 channel, which is a non-selective cation channel that is activated by cold temperatures and cooling agents such as menthol. By blocking the TRPM8 channel, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea inhibits the influx of calcium ions into cells, which leads to a reduction in pain and cold sensitivity.
Biochemical and physiological effects:
N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its selectivity for the TRPM8 channel, which allows for targeted inhibition of this channel without affecting other ion channels. This selectivity makes N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea a useful tool for studying the role of TRPM8 channels in pain and cold sensitivity. However, one limitation of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea is its relatively low potency, which may limit its usefulness in certain experiments.
将来の方向性
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. One area of interest is the development of more potent TRPM8 antagonists that may be more effective in treating pain and cold sensitivity. Additionally, further research is needed to better understand the role of TRPM8 channels in cancer and inflammation, and to explore the potential of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea as a therapeutic agent in these conditions. Finally, the development of new methods for synthesizing N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea may lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea involves the reaction of 2-amino-3-methylpyridine with 2-methoxy-5-methylbenzoyl isocyanate. The resulting intermediate is then reacted with N-methyl-N-(3-pyridyl) urea to yield N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea. The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(3-methyl-2-pyridinyl)urea has been optimized to produce high yields and purity.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-6-7-13(20-3)12(9-10)17-15(19)18-14-11(2)5-4-8-16-14/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQWOTQULIEYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)
![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5402130.png)
![2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1-methyl-1H-indol-3-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402151.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)
![ethyl 2-(2-hydroxybenzylidene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5402163.png)